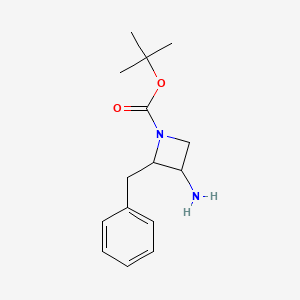

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-benzylazetidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12(16)13(17)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3 |

InChI Key |

IZNCHBKTGNOZDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation

The azetidine ring is often constructed via cyclization of aminoalcohols or nucleophilic substitution on dibrominated precursors .

Cyclization of Aminoalcohols

-

Precursor : Benzylated aminoalcohols (e.g., trans-benzyl aminoalcohol).

-

Reagents : Triethylamine (TEA) in aqueous medium.

-

Conditions : Elevated temperatures (50–150°C) under reflux.

-

Mechanism : Intramolecular nucleophilic attack by the amine on the electrophilic carbon, forming the four-membered ring.

Example :

Reaction of trans-benzyl aminoalcohol in TEA/water at 80°C yields 1-benzylazetidine-3-ol derivatives (75% yield).

Dibrominated Precursor Substitution

-

Precursor : 2,2-Bis(bromomethyl)-1,3-propanediol.

-

Reagents : Benzylamine in DMSO with NaHCO₃.

-

Conditions : 135°C for 2.5 hours.

-

Mechanism : Nucleophilic displacement by benzylamine forms the azetidine ring.

Example :

Reaction of 2,2-bis(bromomethyl)-1,3-propanediol with benzylamine produces 3,3-bis(hydroxymethyl)-1-benzylazetidine (80% yield).

Boc Protection and Functionalization

Boc (tert-butyloxycarbonyl) protection stabilizes the azetidine nitrogen, enabling selective functionalization.

Boc Protection

-

Reagents : Di-tert-butyl dicarbonate (Boc₂O) with bases like DMAP or triethylamine.

-

Solvents : Dichloromethane (DCM), THF, or ethyl acetate.

Example :

Reaction of 3,3-dimethoxyazetidine with Boc₂O in DCM/triethylamine affords 1-Boc-3,3-dimethoxyazetidine (91% yield).

Amino Group at Position 3

-

Precursor : tert-Butyl 3-bromoazetidine-1-carboxylate.

-

Reagents : Ammonia or amines in polar aprotic solvents (DMF, DMSO).

Example :

Reaction of tert-butyl 3-bromoazetidine-1-carboxylate with NH₃ in DMF yields tert-butyl 3-aminoazetidine-1-carboxylate (100% yield under optimized conditions).

Benzyl Group at Position 2

-

Precursor : Azetidine with a bromine or hydroxyl group at position 2.

-

Reagents : Benzyl bromide with bases like NaH or K₂CO₃.

Example :

Benzyl bromide reacts with tert-butyl 3-bromoazetidine-1-carboxylate in DMF/K₂CO₃, yielding tert-butyl 2-benzyl-3-bromoazetidine-1-carboxylate (100% yield).

Stereochemical Control and Purification

Stereochemistry is critical for biological activity. Techniques include crystallization-driven conformational anchoring and dynamic NMR analysis .

Absolute Configuration Determination

| Method | Description | Yield/Purity | Source |

|---|---|---|---|

| X-ray Crystallography | Single crystals grown in non-polar solvents (e.g., hexane/ethyl acetate) resolve trans configurations. | High purity | |

| Dynamic NMR | Low-temperature ¹H/¹³C NMR (183 K) identifies diastereotopic protons. | Quantitative |

Purification

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Recrystallization | Ethyl acetate/hexane solvents. | 66–78% | |

| Column Chromatography | Silica gel with hexane/ethyl acetate gradients. | 67–100% |

Key Reaction Data

Boc Protection

Substitution Reactions

| Substrate | Reagents | Solvent | Temp. | Time | Yield | Source |

|---|---|---|---|---|---|---|

| tert-Butyl 3-bromoazetidine | NH₃, K₂CO₃ | DMF | 60°C | 12 h | 100% | |

| 5-Bromopyridin-3-ol | tert-Butyl 3-bromoazetidine | DMF | 60°C | 12 h | 100% |

Industrial and Scalable Methods

For large-scale production, optimized Boc protection and phase transfer catalysis are employed:

-

Boc Protection : High-yield reactions (up to 91%) in DCM or THF with triethylamine.

-

Phase Transfer Catalysis : Tetrabutylammonium iodide accelerates cyclization in aqueous TEA.

Challenges and Solutions

Chemical Reactions Analysis

Functionalization via Nucleophilic Substitution

The amino group at the 3-position and the benzyl substituent at the 2-position enable further functionalization:

-

α-Alkylation : Diastereoselective α-alkylation of the tert-butyl ester derivative can occur via formation of an N-borane complex, followed by alkylation with electrophiles .

-

Amide coupling : The amino group can participate in peptide coupling reactions. For example, tert-butyl 3-aminoazetidine-1-carboxylate reacts with carboxylic acid derivatives (e.g., (3-trifluoromethyl-benzoylamino)acetic acid) using EDCI/HOBT coupling agents in dichloromethane .

Deprotection and Derivatization

The tert-butyl ester group can be deprotected under acidic conditions (e.g., TFA) to yield the carboxylic acid, which is useful for further reactions. This deprotection step is critical for synthesizing biologically active derivatives .

Key Reaction Pathways

Structural Variants and Reactivity

The compound’s reactivity is influenced by substituents:

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on cellular processes. It can serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound is explored for its potential therapeutic applications, including its use in the synthesis of drugs targeting specific enzymes or receptors. It is also investigated for its role in the development of new antibiotics and antiviral agents.

Industry: In the industrial sector, tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- However, it improves π-π stacking interactions in aromatic systems .

- Reactivity: The amino group in the target compound is more nucleophilic than the formyl group in CAS 177947-96-5, enabling direct amide bond formation without additional activation .

- Synthetic Utility: Bromoethyl (CAS 1420859-80-8) and formyl (CAS 177947-96-5) derivatives serve as intermediates for cross-coupling or condensation reactions, whereas the target compound’s amino group is ideal for peptide-like modifications .

Ring System Modifications

Table 2: Comparison with Spiro and Fused-Ring Analogs

Key Observations :

- Conformational Flexibility : Azetidine-based compounds (e.g., target) offer moderate flexibility compared to spiro systems, which are rigid and may improve target selectivity .

- Bioavailability : The target compound’s smaller ring size (azetidine vs. spiro systems) may enhance solubility and metabolic stability due to reduced hydrophobicity .

Biological Activity

tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₉H₁₃N₂O₂

- Molecular Weight : 171.21 g/mol

- CAS Number : 193269-78-2

Synthesis

The synthesis of tert-butyl 3-amino-2-benzylazetidine-1-carboxylate typically involves multi-step organic reactions, including the formation of azetidine rings through cyclization reactions. The compound is often synthesized using tert-butyl carbamate as a precursor, followed by alkylation with benzyl halides.

Antiviral Activity

Research indicates that compounds similar to tert-butyl 3-amino-2-benzylazetidine-1-carboxylate exhibit antiviral properties. For example, studies have shown that amino acid derivatives can inhibit the neuraminidase enzyme of the influenza virus, which is crucial for viral replication . The kinetic mechanisms of these inhibitors suggest that they may act as competitive inhibitors, thereby reducing viral cytopathogenic effects significantly.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Inhibitory assays have demonstrated that related azetidine derivatives can inhibit enzymes involved in metabolic pathways, indicating a possible mechanism for therapeutic action .

Case Studies

-

Influenza Virus Inhibition :

A study focused on α- and β-amino acid inhibitors revealed that certain azetidine derivatives could effectively reduce viral replication in cell culture models. The 50% effective concentration (EC₅₀) was determined through regression analysis, showing promising results for further development . -

Cytotoxicity Assessments :

Cytotoxicity assays using the MTT method have been employed to evaluate the safety profile of the compound. Results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, others maintained low toxicity levels while effectively inhibiting viral activity .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling azetidine derivatives with benzyl groups under controlled conditions. For example, tert-butyl-protected intermediates can be synthesized via nucleophilic substitution or esterification using tert-butyl chloroformate. Key steps include:

- Azetidine Functionalization : Reacting azetidine with benzyl halides in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

- Amino Group Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride under inert atmospheres .

- Optimization : Temperature control (0–25°C), pH adjustment, and use of catalysts (e.g., DMAP) improve yields. Purification via column chromatography or recrystallization ensures purity >95% .

Q. How can researchers confirm the structural integrity and purity of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate using analytical techniques?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR verify the presence of tert-butyl (δ ~1.4 ppm), benzyl (aromatic protons at δ 7.2–7.4 ppm), and azetidine ring protons (δ 3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C15H22N2O2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .

Q. What are the best practices for safe handling and storage of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Use explosion-proof refrigeration for bulk quantities .

- Handling : Work in a fume hood with personal protective equipment (PPE: gloves, lab coat, goggles). Avoid sparks or open flames due to potential flammability .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms are involved in the functionalization of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, and how do reagent choices influence product distribution?

- Methodological Answer :

- Substitution Reactions : Nucleophiles (e.g., amines, thiols) attack the azetidine ring’s electrophilic carbon, facilitated by bases like NaH. Steric hindrance from the tert-butyl group directs regioselectivity .

- Oxidation/Reduction : Oxidation with pyridinium chlorochromate (PCC) converts hydroxyl groups to ketones, while LiAlH4 reduces carbonyls to alcohols .

- Byproduct Mitigation : Optimizing stoichiometry and reaction time minimizes side products like over-oxidized species .

Q. How should researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?

- Methodological Answer :

- Comparative Analysis : Replicate literature methods (e.g., tert-butyl chloroformate vs. Boc anhydride protection) to identify yield discrepancies. For example, Boc anhydride may offer higher reproducibility in moisture-sensitive reactions .

- Byproduct Characterization : Use LC-MS or GC-MS to identify impurities (e.g., deprotected amines or dimerization products). Adjust reaction pH or solvent polarity (e.g., switching from DCM to THF) to suppress undesired pathways .

Q. What strategies are employed to study the biological activity of tert-Butyl 3-amino-2-benzylazetidine-1-carboxylate, particularly in drug discovery contexts?

- Methodological Answer :

- Target Engagement Assays : Fluorescence polarization or surface plasmon resonance (SPR) measure binding affinity to enzymes (e.g., kinases) or receptors .

- Structure-Activity Relationship (SAR) : Modify the benzyl or amino group and test analogs for antimicrobial or anticancer activity in cell-based assays (e.g., IC50 determination) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation, guiding lead optimization .

Q. How can computational modeling and crystallographic data (e.g., SHELX refinement) aid in understanding the compound’s reactivity and interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in substitution reactions .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) resolves stereochemistry and hydrogen-bonding networks, critical for rational drug design .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions to identify key binding residues, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.